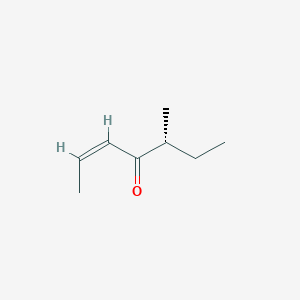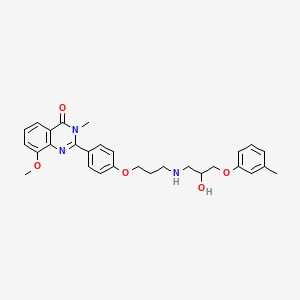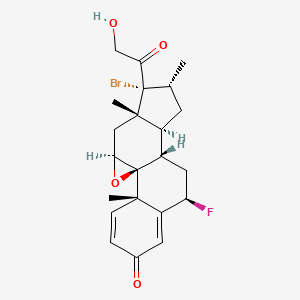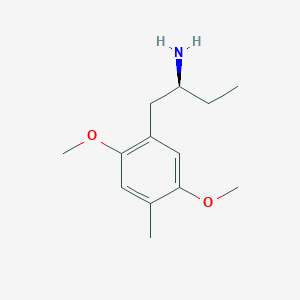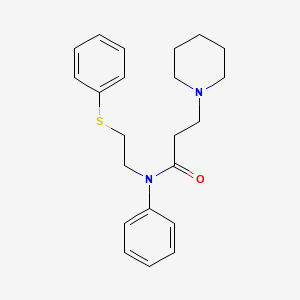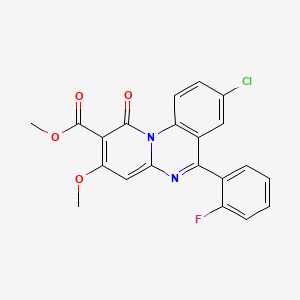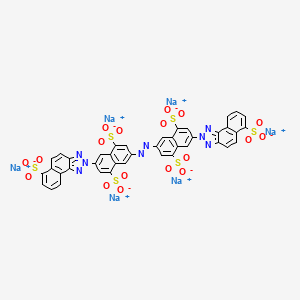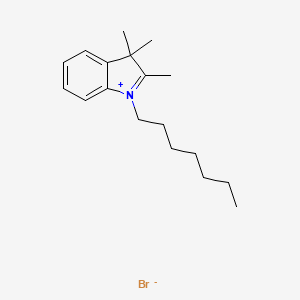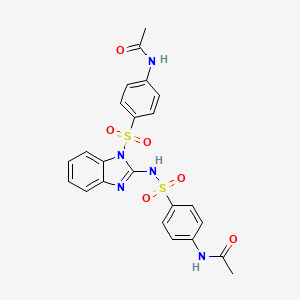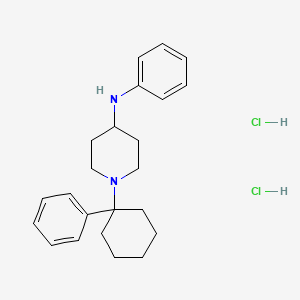
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, an anilino group, and a phenylcyclohexyl moiety, making it a subject of interest in both organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. The anilino group is then introduced through a substitution reaction, followed by the addition of the phenylcyclohexyl group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves stringent reaction conditions, including controlled temperature and pressure, to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-(1-phenylcyclohexyl)-4-piperidinamine: Shares a similar structure but lacks the dihydrochloride salt form.
4-Anilino-N-Phenethylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
101997-47-1 |
|---|---|
Molecular Formula |
C23H32Cl2N2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-phenyl-1-(1-phenylcyclohexyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2.2ClH/c1-4-10-20(11-5-1)23(16-8-3-9-17-23)25-18-14-22(15-19-25)24-21-12-6-2-7-13-21;;/h1-2,4-7,10-13,22,24H,3,8-9,14-19H2;2*1H |
InChI Key |
QERZQCKWZIDLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)NC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




